molecular formula C18H21N7 B6457808 2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549053-45-2

2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6457808
CAS No.: 2549053-45-2
M. Wt: 335.4 g/mol
InChI Key: IHNCERRRPDRXJM-UHFFFAOYSA-N
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Description

The compound 2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic molecule featuring a fused pyrido[2,3-d]pyrimidine core linked via a piperazine moiety to a 2,4,5-trimethyl-substituted pyrimidine ring. This structure combines two pyrimidine-derived systems, which are prevalent in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The pyrido[2,3-d]pyrimidine scaffold is a bicyclic system with a nitrogen-rich aromatic core, often associated with kinase inhibition and anticancer activity. The 2,4,5-trimethyl groups on the pyrimidine ring may influence lipophilicity and metabolic stability, critical factors in drug design.

Properties

IUPAC Name

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-12-13(2)22-14(3)23-17(12)24-7-9-25(10-8-24)18-15-5-4-6-19-16(15)20-11-21-18/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNCERRRPDRXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 2,4,5-trimethylpyrimidine with a piperazine derivative that contains the pyrido[2,3-d]pyrimidine moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. Protein kinases are enzymes that play a crucial role in regulating cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cancer cell proliferation . The compound’s structure allows it to bind to the active site of the kinase, blocking its activity and leading to the suppression of tumor growth .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Class Core Structure Key Substituents Reported Activity Synthesis Method Reference
Target Compound Pyrido[2,3-d]pyrimidine 2,4,5-Trimethylpyrimidine, piperazine Not specified Not reported N/A
Tetrahydrobenzo-thienopyrimidine Thieno[2,3-d]pyrimidine Phenol derivatives, piperazine Antiplasmodial Petasis reaction
Pyrazolo-triazolopyrimidines Pyrazolo[3,4-d]pyrimidine Hydrazine, triazoles Isomer-dependent activity Isomerization reactions
4H-Pyrido-pyrimidinones Pyrido[1,2-a]pyrimidin-4-one Pyrazolo groups, piperidines Patent (implied oncology) Modular substitution
Thienopyrimidine derivatives Thieno[2,3-d]pyrimidine Benzylpiperazine Metabolic stability focus Not specified

Biological Activity

2,4,5-Trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound belonging to the pyridopyrimidine class, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H21N7C_{17}H_{21}N_7, with a molecular weight of approximately 357.4 g/mol. The structure features a pyridopyrimidine moiety that is crucial for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2) . By binding to the active site of CDK2, it prevents the enzyme from interacting with ATP, thereby inhibiting its kinase activity. This inhibition is significant in the context of cancer treatment, as CDK2 plays a vital role in cell cycle regulation.

Anticancer Activity

The compound has been studied for its potential in cancer therapy due to its ability to inhibit CDK2. In vitro studies demonstrated that it effectively reduced cell proliferation in various cancer cell lines, including breast and lung cancers.

Enzyme Inhibition

In addition to CDK2 inhibition, this compound may exhibit activity against other kinases and enzymes involved in cancer progression. Its unique structure allows it to interact with multiple biological targets, enhancing its therapeutic potential.

Study 1: CDK2 Inhibition

A study published in Journal of Medicinal Chemistry reported that derivatives of pyridopyrimidine compounds showed significant inhibition of CDK2 activity. The tested compound demonstrated an IC50 value in the low micromolar range, indicating potent inhibitory effects on cell proliferation in cultured cancer cells .

Study 2: Antitumor Efficacy

Another investigation assessed the antitumor efficacy of this compound in vivo using xenograft models. Results indicated a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent against solid tumors .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
PalbociclibAnticancerCDK4/6 inhibitor
DilmapimodAnti-inflammatoryMAPK inhibitor
2,4-DiaminopyrimidineAntimicrobialFolate synthesis inhibition

The comparative analysis highlights that while similar compounds like Palbociclib target different CDKs (CDK4/6), this compound specifically inhibits CDK2.

Q & A

Basic Research Question

  • HPLC/LCMS : Use C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 min) to detect impurities. LCMS (ESI+) confirms molecular ions (e.g., [M+H]⁺ = 454.2 for intermediates) .
  • NMR spectroscopy : ¹H/¹³C NMR spectra validate methyl group positions (δ 2.1–2.5 ppm for CH₃) and piperazine connectivity (δ 3.2–3.8 ppm for N-CH₂) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for 3-phenyl-2-(pyrrolidin-1-yl)-thiopyrano-thieno-pyrimidin-4-one .

How does structural modification at the piperazine moiety influence pharmacological selectivity?

Advanced Research Question
The piperazine group’s substitution pattern dictates target selectivity:

  • Arylpiperazines : 4-(3,4-dichlorophenyl)piperazine enhances serotonin receptor affinity, while 4-pyridinyl groups improve kinase inhibition .
  • Steric effects : Bulky substituents (e.g., cyclopentyl) reduce off-target interactions by limiting access to non-specific binding pockets .

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures (>200°C for stable formulations) .
  • Salt formation : Hydrochloride salts improve aqueous solubility and stability (e.g., dihydrochloride derivatives in ).
  • Excipient screening : Polyethylene glycol (PEG) matrices reduce hygroscopicity in analogs like 4-alkoxy-2-[hydroxy-propyl]-pyrrolo-pyridinediones .

How can researchers address low yields in final coupling steps?

Basic Research Question

  • Catalyst screening : Pd(OAc)₂/Xantphos systems enhance Buchwald-Hartwig amination efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12h for piperazine coupling) .

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